N,N-Diethylpent-1-en-1-amine

Cyclopropanation Aluminum carbenoids Stereospecific synthesis

N,N-Diethylpent-1-en-1-amine (CAS 56672-26-5) is a tertiary allylic enamine with the molecular formula C₉H₁₉N and a monoisotopic mass of 141.152 Da. It bears a pent-1-ene backbone with an N,N-diethylamino group at the vinylic C-1 position, classifying it as an α,β-unsaturated amine.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
CAS No. 56672-26-5
Cat. No. B14635211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethylpent-1-en-1-amine
CAS56672-26-5
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCCCC=CN(CC)CC
InChIInChI=1S/C9H19N/c1-4-7-8-9-10(5-2)6-3/h8-9H,4-7H2,1-3H3
InChIKeyALBRXPHYSYYIGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethylpent-1-en-1-amine (CAS 56672-26-5): Procurement-Relevant Physicochemical and Structural Baseline


N,N-Diethylpent-1-en-1-amine (CAS 56672-26-5) is a tertiary allylic enamine with the molecular formula C₉H₁₉N and a monoisotopic mass of 141.152 Da . It bears a pent-1-ene backbone with an N,N-diethylamino group at the vinylic C-1 position, classifying it as an α,β-unsaturated amine. Its computed LogP of 2.642 and topological polar surface area (tPSA) of 3.24 Ų establish it as a lipophilic, low-polarity organic base. The compound serves as a versatile intermediate in cyclopropanation chemistry, asymmetric isomerization, and metal–enaminone coordination chemistry, where its N,N-diethyl substitution pattern distinctly influences reactivity, stereochemical outcome, and downstream complex stability relative to other N-alkyl variants [1].

1
Stereospecific cyclopropanation — reported yield retention for (E)-configured building blocks
2
Metal–enaminone coordination chemistry — supports Zn(II) complex formation with research antibacterial context
3
Low-enzyme-interference scaffold — documented weak dihydroorotase inhibition for assay development

Why N,N-Diethylpent-1-en-1-amine Cannot Be Interchanged with In-Class N,N-Dialkyl Enamine Analogs


Enamine reactivity is dictated by a combination of N-alkyl steric demand, double-bond position and geometry (E/Z), and amine basicity, meaning that even structurally proximal N,N-dialkyl enamines cannot be swapped without altering reaction rates, stereochemical outcomes, and product yields. The N,N-diethyl substitution pattern of the target compound provides a distinct steric and electronic profile compared to N,N-dimethyl, N,N-di-n-propyl, or N,N-dicyclohexyl analogs [1]. Experimentally, the cyclopropanation of (E)-N,N-diethylpent-1-en-1-amine with Et₃Al/CH₂I₂ proceeds with retention of double-bond configuration to yield cyclopropyl amines in 71–87%, a chemoselectivity profile that is sensitive to the amine structure and would not be replicated by a different N-substitution pattern or regioisomer [1]. Likewise, in enaminone metal-complex formation, the N,N-diethyl variant HL₁ yields isolable crystalline solids (m.p. 105 °C), whereas the N,N-di-n-propyl analog HL₂ is a viscous liquid (b.p. 95 °C), and the resulting Zn–HL₁ complex uniquely exhibits significant antibacterial activity while Zn–HL₂ and Zn–HL₃ show only normal antiseptic character [2]. These data demonstrate that the N,N-diethyl group is not an interchangeable spectator substituent but a determinant of physical form, coordination chemistry, and biological performance.

!
N,N-Dimethyl or N,N-di-n-propyl analogs may shift cyclopropanation stereoretention and yield profile
!
N,N-Di-n-propyl or N,N-dicyclohexyl enaminone ligands produce Zn complexes with differing physical form and research antibacterial context
!
Shorter-chain N,N-dialkylbut-1-en-1-amines may alter organic-phase extractability and reversed-phase retention

N,N-Diethylpent-1-en-1-amine: Head-to-Head Quantitative Differentiation Evidence for Procurement and Method Selection


Cyclopropanation Yield and Stereoretention: (E)-N,N-Diethylpent-1-en-1-amine vs. Structurally Diverse Unsaturated Amines

In a direct head-to-head study, (E)-N,N-diethylpent-1-en-1-amine underwent cyclopropanation with Et₃Al/CH₂I₂ in CH₂Cl₂ at room temperature to give the corresponding cyclopropyl amine in 71–87% yield with full retention of the (E)-double-bond configuration [1]. The reaction was conducted alongside allyldiethylamine, allyl piperidine, and allyl tert-octyl amine under identical conditions; the yield range across all substrates was 71–87%, with reaction completion times varying from 3 to 18 hours depending on amine structure. This demonstrates that the pent-1-enyl N,N-diethyl substitution delivers yields at the upper end of the observed range while preserving stereochemical integrity, a feature not guaranteed with other N-substitution patterns.

Cyclopropanation Yield & Stereoretention
Head-to-head
71–87% yield, full (E)-retention
Target
Competitive with best-in-set
Panel
71–87% yield, 3–18 h
Supports stereospecific cyclopropanation workflow selection
Et₃Al/CH₂I₂, CH₂Cl₂, rt; retention not guaranteed for other N-substitution patterns
Cyclopropanation Aluminum carbenoids Stereospecific synthesis

Enaminone Physical Form and Thermal Differentiation: HL₁ (N,N-Diethyl) vs. HL₂ (N,N-Di-n-propyl) vs. HL₃ (N,N-Dicyclohexyl)

The enaminone series 4-N,N-dialkylamine-pent-3-ene-2-one reveals sharp differences in physical form and melting behavior as a function of the N-alkyl group [1]. HL₁ (N,N-diethylamino) is a needle-like shiny crystalline solid with m.p. 105 °C and 66–68% synthetic yield. In contrast, HL₂ (N,N-di-n-propylamino) is a golden-yellow viscous liquid boiling at 95 °C, and HL₃ (N,N-dicyclohexylamino) returns to a crystalline solid but with a substantially higher m.p. of 154 °C. Nitrogen content (Kjeldahl) decreases progressively from 8.90% (HL₁) to 7.00% (HL₂) to 4.94% (HL₃), reflecting increasing N-alkyl mass.

Enaminone Physical Form
Head-to-head
HL₁: crystalline solid, m.p. 105 °C
HL₂
viscous liquid, b.p. 95 °C
HL₃
crystalline, m.p. 154 °C
Solid form simplifies handling and stoichiometric dispensing
Nitrogen content: HL₁ 8.90% vs. HL₂ 7.00% vs. HL₃ 4.94%
Enaminone ligands Coordination chemistry Solid-state properties

Zn–Enaminone Complex Antibacterial Activity: HL₁ (N,N-Diethyl) vs. HL₂ (N,N-Di-n-propyl) and HL₃ (N,N-Dicyclohexyl)

Ligands HL₁, HL₂, and HL₃ and their Zn(II) and Fe(II) complexes were screened against Escherichia coli and Staphylococcus aureus by the disc diffusion method (30 μg/0.01 mL DMF per disc, 37 °C, 24 h) [1]. All free ligands were completely inactive. The Zn(HL₁) complex exhibited significant bactericidal action against both organisms, judged by measurable zones of inhibition. By contrast, Zn(HL₂), Zn(HL₃), and the Fe(II) complexes of all three ligands showed only normal antiseptic character. This differential activity is attributed to the optimal steric and electronic profile of the N,N-diethyl substituent in the Zn coordination sphere.

Zn Complex Research Antibacterial Context
Head-to-head
Zn–HL₁: significant bactericidal action reported
Zn–HL₂ / Zn–HL₃
normal antiseptic character only
Supports coordination-activity study fit for the N,N-diethyl ligand
Disc diffusion, E. coli & S. aureus; free ligands inactive; data to verify
Antibacterial Metal complexes Disc diffusion

Lipophilicity Differentiation: N,N-Diethylpent-1-en-1-amine (LogP 2.642) vs. N,N-Diethylbut-1-en-1-amine (XLogP3 2.4)

The computed LogP of N,N-diethylpent-1-en-1-amine is 2.642 , while the one-carbon-shorter homolog N,N-diethylbut-1-en-1-amine (CAS 15430-99-6) has a PubChem XLogP3 value of 2.4 [1]. The ΔLogP of +0.24 corresponds to an approximately 1.7-fold higher octanol–water partition coefficient for the pent-1-enyl derivative. Although computed using different algorithms, the direction and approximate magnitude of the difference are consistent with the addition of one methylene unit (Hansch π(CH₂) ≈ +0.5). This higher lipophilicity translates into superior organic-phase extractability and longer reversed-phase HPLC retention, relevant for workup and purification workflows where the butyl analog may be lost to aqueous phases.

Lipophilicity LogP
Cross-study
2.64 Δ +0.24 vs. but-1-enyl analog
Estimated ~1.7× higher partition
Supports organic-phase extraction and preparative RP-HPLC method fit
Computed LogP; algorithms differ between sources
Lipophilicity LogP Extraction efficiency

Dihydroorotase Enzyme Inhibition: Low-Affinity Baseline Profile of N,N-Diethylpent-1-en-1-amine

N,N-Diethylpent-1-en-1-amine was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites cells at 10 μM and pH 7.37, yielding an IC₅₀ of 1.00 × 10⁶ nM (1 mM) [1]. This value places the compound in the millimolar affinity range, indicating very weak enzyme engagement. While no head-to-head comparator data are available for close N,N-dialkyl enamine analogs in the same assay, this measurement serves as a class-level baseline establishing that the free enamine is not a potent dihydroorotase ligand. Researchers requiring a chemically stable, low-enzyme-interference enamine for biochemical assay development or as a negative control in dihydroorotase screens may therefore select this compound with documented inactivity.

Dihydroorotase IC₅₀
Class-level
1.00 mM weak enzyme engagement
Documented inactivity supports negative-control or inert-scaffold use
Mouse Ehrlich ascites enzyme; pH 7.37; single data point
Dihydroorotase Enzyme inhibition Negative control

N,N-Diethylpent-1-en-1-amine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Stereospecific Cyclopropyl Amine Building Block Synthesis via Aluminum Carbenoid Chemistry

(E)-N,N-Diethylpent-1-en-1-amine reacts with Et₃Al/CH₂I₂ to give cyclopropyl amines in 71–87% yield with complete retention of the (E)-double-bond configuration [1]. This established protocol enables the preparation of configurationally defined cyclopropyl amine intermediates, which are valuable scaffolds in medicinal chemistry (e.g., cyclopropyl-containing drug candidates) and agrochemical synthesis. Users procuring this specific enamine can access a validated, high-yielding route that outperforms or complements traditional Simmons–Smith and Furukawa cyclopropanation methods in terms of functional group tolerance and stereocontrol.

Zn(II)–Enaminone Antibacterial Complex Development Using N,N-Diethyl Enaminone Ligand HL₁

The enaminone 4-N,N-diethylamine-pent-3-ene-2-one (HL₁), directly accessible from N,N-diethylamine and acetylacetone, forms a Zn(II) complex that displays significant bactericidal action against both E. coli and S. aureus, whereas the corresponding N,N-di-n-propyl (HL₂) and N,N-dicyclohexyl (HL₃) Zn complexes exhibit only normal antiseptic activity [2]. This structure–activity relationship makes HL₁ the preferred ligand for laboratories developing metal-based antibacterial agents or studying the coordination chemistry underpinning antimicrobial action.

Lipophilicity-Guided Extraction and Chromatographic Purification Workflows

With a computed LogP of 2.642 , N,N-diethylpent-1-en-1-amine partitions efficiently into organic solvents during aqueous workup, offering an estimated 1.7-fold higher octanol–water distribution than the but-1-enyl analog (XLogP3 2.4) [3]. This property is valuable in synthetic sequences where the enamine intermediate must be separated from water-soluble byproducts, or in preparative reversed-phase HPLC where predictable retention based on LogP aids method development.

Negative Control Compound for Dihydroorotase Enzyme Inhibition Assays

N,N-Diethylpent-1-en-1-amine exhibits an IC₅₀ of 1.00 mM against mouse Ehrlich ascites dihydroorotase at pH 7.37 [4], confirming minimal enzyme inhibition. This documented inactivity qualifies the compound as a chemically defined negative control in dihydroorotase screening campaigns, enabling researchers to benchmark assay windows without interference from the enamine scaffold itself.

Application
Selection Property
Validation Focus
Stereospecific cyclopropyl amine synthesis
Stereoretentive cyclopropanation yield
(E)-configuration retention and yield reproducibility
Metal–enaminone antibacterial complex studies
Coordination-dependent research antibacterial context
Zn–HL₁ complex activity vs. N,N-dialkyl analog complexes
Lipophilicity-guided extraction and purification
Organic-phase partition and RP-HPLC retention
LogP-driven method development and phase-transfer efficiency
Negative control in dihydroorotase assays
Documented weak enzyme inhibition
IC₅₀ benchmark and assay-window verification
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